molecular formula C7H6ClN5O B13216160 4-Chloro-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazin-2-amine

4-Chloro-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazin-2-amine

Cat. No.: B13216160
M. Wt: 211.61 g/mol
InChI Key: CAUPITROSBDJIA-UHFFFAOYSA-N
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Description

4-Chloro-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a chloro group, a methyl-substituted oxazole ring, and an amine group attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazin-2-amine typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-amino-2-methylpropanenitrile and glyoxal.

    Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, ammonia, or thiourea under basic conditions.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 4-amino-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine.

    Oxidation Products: Oxides or hydroxylated derivatives.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

4-Chloro-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazin-2-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazine
  • 4-Chloro-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazin-2-ol
  • 4-Chloro-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazin-2-thiol

Uniqueness

4-Chloro-6-(5-methyl-1,2-oxazol-3-YL)-1,3,5-triazin-2-amine is unique due to the presence of both the oxazole and triazine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H6ClN5O

Molecular Weight

211.61 g/mol

IUPAC Name

4-chloro-6-(5-methyl-1,2-oxazol-3-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H6ClN5O/c1-3-2-4(13-14-3)5-10-6(8)12-7(9)11-5/h2H,1H3,(H2,9,10,11,12)

InChI Key

CAUPITROSBDJIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

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